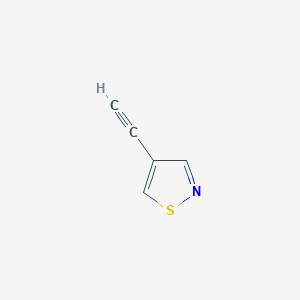

4-Ethynyl-1,2-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c1-2-5-3-6-7-4-5/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGHFURMGQIVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethynyl 1,2 Thiazole and Its Structural Analogues

General Strategies for Constructing the 1,2-Thiazole Ring System

The formation of the 1,2-thiazole core is a fundamental step in the synthesis of 4-ethynyl-1,2-thiazole. Various cyclization strategies have been developed to construct this heterocyclic system.

Cyclization Reactions Involving Sulfur and Nitrogen Precursors

The construction of the 1,2-thiazole ring often involves the cyclization of linear precursors containing appropriately positioned sulfur and nitrogen atoms. These methods provide a versatile entry to a range of substituted 1,2-thiazoles.

One notable approach involves the oxidative cyclization of N-arylamides of 3-(alkylamino)prop-2-enethiocarboxylic acids using iodine. beilstein-journals.org Another strategy is the ring closure of 3-aminopropenethiones, which can be facilitated by reagents like chromium trioxide on a silica (B1680970) gel support. thieme-connect.com Furthermore, intramolecular condensation reactions have proven effective. For instance, the cyclization of a compound with an activated methylene (B1212753) fragment and a cyano group can lead to the formation of the isothiazole (B42339) ring. thieme-connect.com A distinct method utilizes a sulfur donor, such as sodium thiocyanate, to react with precursors like 2-[amino(3-aryl-2-cyanooxiran-2-yl)methylene]malononitriles to form furo[2,3-c]isothiazoles. thieme-connect.com Disulfur dichloride (S₂Cl₂) can also serve as a sulfur source in the synthesis of dinitrobenzo[c]isothiazole from 2-amino-4,6-dinitrotoluene. thieme-connect.com

A one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles has been developed through the reaction of acryl thioamides with iminoiodinanes. beilstein-journals.org This method allows for the introduction of various substituents at positions 2, 3, 4, and 5 of the 1,2-thiazole ring. beilstein-journals.org The base-catalyzed [3+2]-cyclization of 2-acylethynylpyrroles with carbon disulfide offers a pathway to pyrrolo[1,2-c]thiazole-3-thiones. acs.org

| Precursor Type | Reagent/Condition | Resulting Thiazole (B1198619) System |

| N-arylamides of 3-(alkylamino)prop-2-enethiocarboxylic acids | Iodine | 2,5-Dihydro-1,2-thiazoles beilstein-journals.org |

| 3-Aminopropenethiones | CrO₃/SiO₂ | Isothiazoles thieme-connect.com |

| Activated methylene and cyano group-containing compounds | Intramolecular condensation | Isothiazoles thieme-connect.com |

| 2-[Amino(3-aryl-2-cyanooxiran-2-yl)methylene]malononitriles | Sodium thiocyanate | Furo[2,3-c]isothiazoles thieme-connect.com |

| 2-Amino-4,6-dinitrotoluene | S₂Cl₂ | Dinitrobenzo[c]isothiazole thieme-connect.com |

| Acryl thioamides | Iminoiodinanes | N-sulfonyl-2,3-dihydro-1,2-thiazoles beilstein-journals.org |

| 2-Acylethynylpyrroles | Carbon disulfide, NaOH | Pyrrolo[1,2-c]thiazole-3-thiones acs.org |

Hantzsch-Type Thiazole Synthesis and its Adaptations for 1,2-Thiazoles

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the 1,3-thiazole ring. bohrium.comscispace.commdpi.com It traditionally involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). scispace.commdpi.commdpi.com While the direct synthesis of 1,2-thiazoles via a standard Hantzsch reaction is not typical due to the required connectivity, adaptations and related cyclizations are relevant.

The conventional Hantzsch synthesis and its modifications have been extensively studied for the preparation of a vast array of thiazole derivatives. mdpi.combepls.com These methods often offer high yields and can be performed under various conditions, including solvent-free and microwave-assisted protocols. scispace.com For instance, a one-pot condensation of α-haloketones, thiourea, and o-hydroxybenzaldehydes can be achieved under solvent-free conditions. scispace.com The use of catalysts like silica-supported tungstosilisic acid can promote the reaction, leading to good to excellent yields of thiazole derivatives. mdpi.com

It is important to note that the regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. For example, the condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles, whereas under acidic conditions, mixtures including 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org

Methodologies for Introducing the Ethynyl (B1212043) Moiety at the Thiazole-4-position

Once the 1,2-thiazole ring is constructed, the next critical step is the introduction of the ethynyl group at the C4-position. Transition metal-catalyzed cross-coupling reactions are the premier methods for this transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions for Alkynyl Functionalization

Transition metal-catalyzed reactions, particularly those employing palladium and copper, are indispensable for the formation of carbon-carbon bonds, including the attachment of an ethynyl group to a heterocyclic core. mdpi.commdpi.com These reactions offer high efficiency and functional group tolerance under mild conditions. rsc.org

The Sonogashira reaction is a powerful and widely used method for the cross-coupling of terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org

In the context of synthesizing 4-ethynyl-1,2-thiazoles, a 4-halo-1,2-thiazole precursor is coupled with a protected or terminal alkyne. A notable example is the synthesis of 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole. This was achieved by first reacting α-chloroacetyl chloride with 1,2-bis(trimethylsilyl)acetylene in the presence of zeolite H-beta to form 1-chloro-4-(trimethylsilyl)but-3-yn-2-one, which was then treated with thioacetamide (B46855) to construct the thiazole ring with the silyl-protected ethynyl group already in place at the 4-position. researchgate.net A modified Sonogashira reaction, catalyzed by a Pd-Cu system and facilitated by L-proline, was then used to couple this thiazole with (hetero)aryl halides. researchgate.net

The Sonogashira coupling has also been applied to 4-halothiazoles to introduce various alkynyl substituents. For instance, 4-((trimethylsilyl)ethynyl)thiazol-2-amine (B2963972) can be coupled with aryl iodides to produce 4-(arylethynyl)thiazol-2-amines. nih.gov

| Thiazole Substrate | Alkyne | Catalyst System | Product |

| 4-Halo-1,2-thiazole | Terminal or protected alkyne | Pd(0) complex, Cu(I) co-catalyst, amine base | 4-Alkynyl-1,2-thiazole |

| 2-Methyl-4-[(trimethylsilyl)ethynyl]thiazole | (Hetero)aryl halides | Pd-Cu catalysis, L-proline | 4-Alkynyl substituted thiazole derivatives researchgate.net |

| 4-((Trimethylsilyl)ethynyl)thiazol-2-amine | 1-Iodo-3-methoxybenzene | Not specified in abstract | 4-(3-Methoxyphenyl)ethynyl(thiazol)-2-amine nih.gov |

Copper-catalyzed reactions provide an alternative to palladium-based systems for ethynylation. rsc.org These methods are often more cost-effective and environmentally friendly. rsc.org Copper acetylides (Cu₂C₂) are considered the active species in these reactions. nih.govresearchgate.net

While direct copper-catalyzed ethynylation of a 4-halo-1,2-thiazole is a plausible route, specific examples for the 1,2-thiazole system are less commonly reported in the provided abstracts compared to Sonogashira reactions. However, the general principle of copper-catalyzed C-C bond formation is well-established. For example, copper(I)-catalyzed three-component reactions of thioamides, ynals, and alcohols have been used to construct functionalized thiazoles. acs.org Furthermore, copper-catalyzed double thiolation of 1,4-dihalides with sulfides can lead to the formation of benzothiazoles. nih.gov

The efficiency of copper-based catalytic systems for ethynylation is well-documented in other contexts, such as the industrial production of 1,4-butynediol from formaldehyde (B43269) and acetylene (B1199291), where CuO-Bi₂O₃ catalysts are employed. semanticscholar.org The active cuprous species are formed in situ from the copper oxide precursor. semanticscholar.org

Utilization of Ethynyl-Containing Building Blocks in Thiazole Ring Formation

The construction of the thiazole ring often relies on the classical Hantzsch synthesis, which typically involves the condensation of α-haloketones with thioamides. wikipedia.orgresearchgate.net However, modern methodologies have increasingly turned to using ethynyl-containing precursors as versatile building blocks, offering alternatives that can circumvent the use of lachrymatory α-haloketones and provide access to unique substitution patterns. nih.govbepls.com

One prominent strategy involves the reaction of terminal alkynes with a sulfur source and a nitrogen source. For instance, 2-aminothiazoles can be synthesized from propargyl bromides and thiourea derivatives through a domino alkylation-cyclization reaction. nih.govorganic-chemistry.org This process is often facilitated by microwave irradiation, which can significantly reduce reaction times. organic-chemistry.org The proposed mechanism for the reaction between alkynes and thiourea involves an initial alkylation step, followed by a 5-exo-dig cyclization to form the thiazole ring. nih.gov

N-propargylamines have also emerged as key substrates for thiazole synthesis. beilstein-journals.org Their reaction with isothiocyanates provides access to 2-iminothiazolidines through a catalyst-free thiourea formation and subsequent intramolecular thia-Michael cyclization. beilstein-journals.org Another approach involves the halocyclization of N-propargylthioamides. The reaction with iodine, for example, proceeds via an electrophilic addition to the alkyne, forming an iodonium (B1229267) intermediate which then undergoes a 5-exo-dig cyclization to furnish the thiazole derivative. beilstein-journals.org

A novel and highly versatile method for creating 2,5-disubstituted thiazoles, a pattern difficult to achieve with traditional Hantzsch synthesis due to the instability of required α-haloaldehydes, has been developed. organic-chemistry.org This two-step catalytic process begins with a copper(I)-catalyzed cycloaddition of a terminal alkyne and a sulfonyl azide (B81097) to form a 1-sulfonyl-1,2,3-triazole. This intermediate then reacts with a thionoester in the presence of a rhodium(II) catalyst, ultimately leading to the 2,5-disubstituted thiazole after elimination of the sulfonyl group. This method's utility is enhanced by its compatibility with a one-pot procedure. organic-chemistry.org

| Ethynyl Building Block | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Propargyl Bromides | Thiourea derivatives | 2-Aminothiazoles | Domino alkylation-cyclization; Microwave-assisted | nih.govorganic-chemistry.org |

| N-Propargylamines | Isothiocyanates | 2-Iminothiazolidines | Catalyst-free; Thia-Michael cyclization | beilstein-journals.org |

| Terminal Alkynes | Sulfonyl azides, Thionoesters | 2,5-Disubstituted thiazoles | Cu(I) and Rh(II) catalysis; Overcomes Hantzsch limitations | organic-chemistry.org |

| 2-Acylethynylpyrroles | Carbon Disulfide | Pyrrolo[1,2-c]thiazole-3-thiones | Base-catalyzed [3+2] cycloaddition | acs.org |

Divergent Synthesis and Functionalization of this compound Derivatives

Once the ethynyl-thiazole core is assembled, its strategic functionalization allows for the creation of a diverse library of complex molecules. The thiazole ring possesses distinct reactive sites, primarily at the C2 and C5 positions, which can be selectively modified. Furthermore, the ethynyl group serves as a handle for constructing elaborate fused heterocyclic systems.

Direct C-H activation has become a powerful tool for the regioselective functionalization of thiazoles, avoiding the need for pre-functionalized substrates. rsc.orgacs.orgnih.gov The outcome of these reactions, particularly arylation, can be precisely controlled by the choice of catalyst and reaction conditions.

A notable example is the palladium-catalyzed direct C-H arylation of thiazole, where catalyst control dictates the site of functionalization. acs.orgnih.gov

C2-Arylation: Using a catalytic system of a palladium source with a phosphine (B1218219) ligand like PPh₃ and a strong base such as sodium tert-butoxide (NaOtBu) selectively directs the arylation to the C2 position. acs.orgnih.gov

C5-Arylation: Conversely, employing a palladium catalyst with a nitrogen-based ligand like bathophenanthroline (B157979) (Bphen) and a weaker base like potassium phosphate (B84403) (K₃PO₄) favors arylation at the C5 position. acs.orgnih.gov

Computational studies suggest that the C2 and C5 arylation reactions may proceed through different mechanistic pathways, with the C5 arylation potentially involving a bimetallic complex. acs.orgnih.gov Nickel-based catalysts have also been developed for the direct C5-H arylation of thiazole derivatives, operating under aerobic conditions. nih.govacs.orgresearchgate.net Beyond arylation, cobalt(III) catalysts have been shown to enable the regioselective C-H alkylation and allylation of 2-arylthiazoles. rsc.org Programmed, sequential C-H functionalization allows for the synthesis of tri-substituted thiazoles by first blocking the more reactive C2 position, then functionalizing the C5 position, and finally targeting the C4 position. rsc.orgrsc.org

| Position | Reaction Type | Catalytic System | Key Features | Reference |

|---|---|---|---|---|

| C2 | C-H Arylation | Pd / PPh₃ / NaOtBu | Controlled by ligand and strong base. | acs.orgnih.gov |

| C5 | C-H Arylation | Pd / Bphen / K₃PO₄ | Controlled by ligand and weaker base. | acs.orgnih.gov |

| C5 | C-H Arylation | α-Diimine Nickel(II) Complex | Operates under aerobic conditions at lower temperatures. | nih.govacs.org |

| C2, C4, C5 | C-H Alkenylation | Pd-catalyzed | Allows for sequential, programmed functionalization. | rsc.org |

| ortho to aryl at C2 | C-H Alkylation/Allylation | Co(III)-catalyzed | Functionalizes the aryl substituent on the thiazole. | rsc.org |

The ethynyl group on the thiazole ring is an excellent precursor for constructing fused heterocyclic systems through cyclization reactions. A prominent example is the synthesis of imidazo[2,1-b]thiazoles, a scaffold found in numerous biologically active compounds. rsc.orgnih.govmdpi.com

Multicomponent reactions provide an efficient pathway to these fused systems. For instance, a one-pot polymerization using 1-ethynyl-4-hexylbenzene (B1362265) as a monomer alongside a diamine and a dialdehyde (B1249045) leads to the formation of conjugated polymers containing imidazo[2,1-b]thiazole (B1210989) units. rsc.org The proposed mechanism involves a 5-exo-dig cyclization followed by an aromatization step. rsc.org The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, has also been adapted for the one-pot synthesis of diverse imidazo[2,1-b]thiazole derivatives. mdpi.com

Another strategy involves the ring-opening and reconstruction of other heterocyclic systems. Imidazo[2,1-b]thiazoles can be formed from the reaction of imidazo[2,1-b] rsc.orgCurrent time information in Bangalore, IN.nih.govthiadiazoles with phenylacetylene (B144264) in the presence of a base. rsc.org Furthermore, base-catalyzed [3 + 2]-cycloaddition of 2-acylethynylpyrroles with carbon disulfide leads to the formation of fused pyrrolo[1,2-c]thiazole systems. acs.orgacs.org The development of visible-light-promoted, catalyst-free methods for synthesizing imidazo[2,1-b]thiazoles represents a greener approach to these important fused structures. rsc.org

Green Chemistry Approaches and Sustainable Synthetic Routes to Ethynyl-Thiazoles

In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable and environmentally friendly methods for synthesizing thiazole derivatives. bepls.comnih.govresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key green methodologies applied to thiazole synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating. bepls.comorganic-chemistry.orgmdpi.comtandfonline.com Both have been successfully employed in multicomponent reactions to build the thiazole core and in the synthesis of fused systems. bepls.comtandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or acetic acid is a cornerstone of green synthesis. bepls.comnih.gov Catalyst-free domino reactions in aqueous media under microwave conditions have been reported for the synthesis of trisubstituted thiazoles. researchgate.net A visible-light-triggered, catalyst-free synthesis of thiazoles has been demonstrated in an ethanol-water mixture. rsc.org

Recyclable and Benign Catalysts: The development of reusable catalysts minimizes waste and cost. Examples include silica-supported tungstosilicic acid, researchgate.net reusable NiFe₂O₄ nanoparticles, acs.org and recyclable chitosan-based hydrogel biocatalysts. mdpi.comnih.gov The use of earth-abundant and non-toxic catalysts, such as those based on calcium, also contributes to the sustainability of the synthetic process. nih.gov

Catalyst-Free and Multicomponent Reactions: One-pot multicomponent reactions are inherently atom-economical and reduce the number of workup and purification steps. researchgate.netacs.org Visible-light-induced syntheses that proceed without any catalyst or photosensitizer represent a particularly green and cost-effective strategy. rsc.org

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Alternative Energy | Microwave or ultrasonic irradiation | Reduced reaction times, higher yields, energy efficiency. | bepls.commdpi.comtandfonline.com |

| Green Solvents | Reactions in water, ethanol, or acetic acid | Reduced toxicity and environmental impact. | rsc.orgresearchgate.netnih.gov |

| Recyclable Catalysts | Chitosan hydrogels, NiFe₂O₄ nanoparticles, silica-supported acids | Minimized waste, cost-effective, reusable. | researchgate.netmdpi.comacs.orgnih.gov |

| Sustainable Catalysis | Calcium-based catalysts, visible-light promotion | Use of abundant/non-toxic catalysts, catalyst-free options. | rsc.orgnih.gov |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 1-ethynyl-4-hexylbenzene |

| 2,4-dimethylthiazole |

| 2-aminothiazole |

| 2-iminothiazolidine |

| 2,5-disubstituted thiazole |

| 1-sulfonyl-1,2,3-triazole |

| pyrrolo[1,2-c]thiazole-3-thione |

| 2-arylthiazole |

| 5-arylthiazole |

| 2,5-diarylthiazole |

| triarylthiazole |

| imidazo[2,1-b]thiazole |

| imidazo[2,1-b] rsc.orgCurrent time information in Bangalore, IN.nih.govthiadiazole |

| phenylacetylene |

| ethisterone |

| 5-methylthiazole |

| sodium tert-butoxide |

| bathophenanthroline |

| potassium phosphate |

| thioacetamide |

| chloroacetone |

Reaction Pathways and Transformational Chemistry of 4 Ethynyl 1,2 Thiazole

Chemical Reactivity and Transformation of the 1,2-Thiazole Core

The 1,2-thiazole ring is an aromatic heterocycle containing nitrogen and sulfur atoms, which influence its electronic properties and reactivity.

Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Ring

The 1,2-thiazole nucleus is generally resistant to electrophilic attack due to the electron-withdrawing nature of the ring nitrogen. ias.ac.in However, substitution can be achieved, with the site of attack being highly dependent on the reaction conditions and the nature of the electrophile. Computational studies and experimental evidence indicate that the C5 position is the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com This preference is attributed to the calculated pi-electron density, which is highest at this position. wikipedia.org For instance, thiazole can be sulfonated at 250°C to yield thiazole-5-sulfonic acid. ias.ac.in The presence of an activating group, such as an amino group at the C2 position, can facilitate electrophilic attack at the C5 position even under milder conditions. pharmaguideline.com

| Reaction | Reagent | Position of Substitution | Reference |

| Sulfonation | Sulfuric Acid (at 250°C) | C5 | ias.ac.in |

| Bromination | Bromine (vapor phase) | C2 and C5 | ias.ac.in |

| Mercuration | Mercury Acetate | C5 > C4 > C2 | pharmaguideline.com |

Nucleophilic Reactions and Deprotonation at C2-H of Thiazoles

The electron deficiency of the 1,2-thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.comuq.edu.au However, these reactions often require either a strong nucleophile or activation of the ring. pharmaguideline.com Halogen atoms at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com

A significant aspect of thiazole reactivity is the acidity of the C2-H proton. wikipedia.org Strong bases, such as organolithium compounds and Hauser bases, can deprotonate the C2 position, generating a 2-lithiothiazole. wikipedia.orgpharmaguideline.com This nucleophilic carbon can then react with various electrophiles, including aldehydes, ketones, and alkyl halides. pharmaguideline.com Quaternization of the ring nitrogen further increases the acidity of the C2-H proton. pharmaguideline.com

Reactions and Transformations of the Ethynyl (B1212043) Functional Group

The ethynyl group at the C4 position of the 1,2-thiazole ring is a versatile functional group that undergoes a variety of chemical transformations.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of 4-ethynyl-1,2-thiazole is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnd.edu This reaction provides a highly efficient and specific method for forming stable 1,2,3-triazole rings. nih.govnd.edu The resulting triazole-linked thiazole derivatives have found applications in various fields, including medicinal chemistry for the development of anticancer agents and in materials science. nih.govnd.edunih.gov The reliability and biocompatibility of the CuAAC reaction make it a powerful tool for bioconjugation and the synthesis of complex molecular architectures. nd.eduresearchgate.net

Hydration, Halogenation, and Other Addition Reactions to the Triple Bond

The carbon-carbon triple bond of the ethynyl group readily undergoes addition reactions.

Hydration: In the presence of a suitable catalyst, such as a mercury salt in acidic medium, the ethynyl group can be hydrated to form a methyl ketone.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can lead to di- or tetra-halogenated products, depending on the stoichiometry of the reactants. nih.gov For instance, the bromination of 4-((3-fluorophenyl)ethynyl)thiazol-2-amine can lead to a dibromo adduct. nih.gov Copper(II) halides can also be used for the halogenation of 2-amino-1,3-thiazoles. nih.gov

Decarboxylative Halogenation: While not a direct addition to the ethynyl group, related halogenation methods exist for acetylenic acids, which can be converted to the corresponding alkynyl halides. acs.org

Cycloaddition Reactions Involving the Ethynyl Moiety and Diene Systems

The ethynyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes. These reactions lead to the formation of new six-membered rings. The reactivity and stereoselectivity of these cycloadditions are governed by orbital symmetry principles. Thiazoles themselves can participate in Diels-Alder reactions, although often at high temperatures due to their aromatic stability. wikipedia.org In some cases, these reactions are followed by the extrusion of sulfur to yield pyridines. wikipedia.org Furthermore, 4-alkenyl-2-aminothiazoles have been shown to be effective dienes in polar [4+2] cycloadditions. um.esnih.govresearchgate.net

Multi-Component Reactions and Cascade Transformations for Complex Ethynyl-Thiazole Architectures

The ethynyl group in this compound is a key functional group that enables its participation in multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are highly valued for their efficiency and atom economy in generating molecular diversity. mdpi.com One of the most prominent MCRs involving ethynyl-substituted heterocycles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgresearchgate.net This reaction allows for the efficient coupling of this compound with various organic azides to furnish 1,4-disubstituted 1,2,3-triazoles. The resulting triazole-linked thiazole conjugates are of significant interest in medicinal chemistry and materials science. researchgate.net

For instance, a library of 1,4-disubstituted 1,2,3-triazole acetamide (B32628) derivatives has been synthesized by reacting thiazole acetamide azide (B81097) with acetylene (B1199291) derivatives of quinoxaline. semanticscholar.org While this example does not directly involve this compound, it demonstrates the general applicability of the click chemistry approach to thiazole-containing compounds. semanticscholar.org The reaction typically proceeds under mild conditions, often in benign solvents like water, and gives high yields of the desired products. semanticscholar.org

Beyond simple MCRs, the reactivity of the ethynyl group can be harnessed in cascade transformations to rapidly assemble complex fused heterocyclic systems. These reactions often involve a sequence of intramolecular events following an initial intermolecular reaction. For example, the synthesis of fused thiazole derivatives has been achieved through domino protocols involving the reaction of thioamides with γ-bromoenones. nih.gov While not directly starting from this compound, these methodologies highlight the potential for designing cascade reactions that incorporate the thiazole motif into polycyclic structures.

A notable example of a cascade reaction involving an ethynyl-substituted heterocycle is the synthesis of fused imidazo[2,1-b]thiazole (B1210989) units via a multicomponent one-pot polymerization. rsc.org This reaction involves an aldehyde, a bidentate nucleophile, and an ethynyl component, leading to a 5-exo-dig cyclization followed by an aromatization process to construct the fused heterocyclic polymer. rsc.org This strategy could conceptually be adapted for this compound to create novel polymeric materials.

The following table summarizes representative multi-component reactions applicable to ethynyl-thiazoles:

| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference(s) |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound (or analogue), Organic Azide | 1,4-Disubstituted 1,2,3-triazole-linked thiazole | Cu(I) salt, often with a reducing agent like sodium ascorbate | organic-chemistry.org, researchgate.net |

| Multi-component Polymerization | Aldehyde, Diamine, Ethynyl-thiazole (analogue) | Fused Heterocyclic Polymer | Optimized catalyst and solvent | rsc.org |

| Four-Component One-Pot Thiazole Synthesis | Bromo-acetyl compound, Thiosemicarbazide, Substituted Carbaldehyde | Substituted Thiazole | Acid catalyst (e.g., orthophosphoric acid) |

Mechanistic Investigations of this compound Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of these reaction pathways.

The mechanism of the CuAAC reaction has been extensively studied. It is generally accepted to proceed through a catalytic cycle involving the formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an organic azide in a stepwise manner, involving a six-membered copper-containing intermediate, to yield the 1,4-disubstituted triazole product upon protonolysis, regenerating the copper(I) catalyst. organic-chemistry.org The high regioselectivity for the 1,4-isomer is a key feature of the copper-catalyzed reaction, in contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org In some cases, ruthenium catalysts can be employed to selectively generate the 1,5-disubstituted triazole isomer. organic-chemistry.org

For cascade reactions leading to fused systems, the proposed mechanisms often involve a series of cyclization and rearrangement steps. For example, the formation of fused thiazoles from epoxyketones and thiourea (B124793) derivatives is proposed to proceed through the opening of the epoxide ring by the thiourea, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov Theoretical calculations can be used to determine the energetics of the transition states and intermediates along such a reaction coordinate. nih.gov

Kinetic studies are another powerful tool for mechanistic investigation. For instance, NMR kinetic studies can be used to monitor the real-time progress of reactions like the addition of thiols to the ethynyl group of ethynylthiazoles. Such studies have shown that the addition of thiols to electrophilic alkynes can be a prerequisite for biological activity in certain contexts.

The following table outlines key mechanistic features of important reaction pathways for ethynyl-thiazoles:

| Reaction Pathway | Key Mechanistic Steps | Methods of Investigation | Reference(s) |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of copper(I) acetylide, stepwise reaction with azide via a six-membered intermediate, protonolysis. | DFT calculations, kinetic studies, catalyst and ligand effect studies. | organic-chemistry.org |

| Synthesis of Fused Thiazoles (from epoxyketones) | Nucleophilic attack of thiourea on epoxide, ring-opening, intramolecular cyclization, dehydration. | Theoretical calculations (e.g., M06-2X/6-31+G(d,p)), product characterization. | nih.gov |

| 5-exo-dig Cyclization in Polymerization | Formation of an N-heteroaromatic ylide, followed by cyclization and aromatization. | Analysis of model reactions, characterization of polymer structure. | rsc.org |

| Transition-Metal-Catalyzed [2+2+2] Cycloaddition | Oxidative coupling of alkynes to form a metallacyclopentadiene, followed by insertion of a third unsaturated partner and reductive elimination. | Experimental and theoretical studies of catalytic cycles. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Ethynyl 1,2 Thiazole and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual atoms.

The 1H and 13C NMR spectra of 4-ethynyl-1,2-thiazole and its derivatives provide critical information regarding the electronic environment of the protons and carbons within the molecule.

In the 1H NMR spectrum, the ethynyl (B1212043) proton (H-C≡) typically appears as a sharp singlet. Its chemical shift is influenced by the electronic nature of the thiazole (B1198619) ring. For the parent 4-ethynylthiazole, this proton is expected to resonate in the range of δ 3.0-4.0 ppm. The protons on the thiazole ring itself also exhibit distinct chemical shifts. For instance, in a 1,2-thiazole system, the protons at the C3 and C5 positions would show characteristic signals.

In the 13C NMR spectrum, the quaternary carbons of the ethynyl group (C≡C) display signals in the aromatic region, typically between δ 80 and 90 ppm. The carbons of the thiazole ring resonate at shifts determined by their position relative to the nitrogen and sulfur heteroatoms. For example, carbons adjacent to the electronegative nitrogen atom are generally shifted downfield.

For substituted congeners, such as 2-chloro-4-((trimethylsilyl)ethynyl)thiazole, the chemical shifts are altered by the substituents. The trimethylsilyl (B98337) (TMS) group, for instance, introduces a high-field signal around δ 0.25 ppm in the 1H NMR spectrum for the nine equivalent protons and a signal near δ 0.0 ppm in the 13C NMR spectrum for the methyl carbons. pleiades.online The presence of a chlorine atom at the C2 position would deshield the adjacent C5 proton.

Specific chemical shift data for representative congeners of this compound are presented in the table below.

Table 1: 1H and 13C NMR Chemical Shift Data for Selected this compound Congeners in CDCl3

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole pleiades.online | 7.34 (s, 1H, thiazole-H), 0.25 (s, 9H, Si(CH3)3) | 151.1, 136.7, 125.2, 97.4, 96.3, 0.0 |

| 3-((2-Chlorothiazol-4-yl)ethynyl)-5-fluorobenzonitrile pleiades.online | 7.62 (s, 1H), 7.49 (s, 1H), 7.46 (m, 1H), 7.36 (m, 1H) | 161.9 (d, J = 251.85 Hz), 152.3, 135.1, 131.2 (d, J = 3.56 Hz), 125.9, 123.2 (d, J = 23.07 Hz), 119.5 (d, J = 24.80 Hz), 116.7, 114.4 (d, J = 10.22 Hz), 85.9, 84.6 |

| 2-Iodo-4-((3-methoxyphenyl)ethynyl)thiazole pleiades.online | 7.46 (s, 1H), 7.26 (t, J = 7.95 Hz, 1H), 7.15 (dt, J1 = 7.6 Hz, J2 = 1.16 Hz, 1H), 7.08 (m, 1H), 6.92 (m, 1H), 3.81 (s, 3H) | 159.3, 139.9, 129.5, 128.2, 124.4, 123.0, 116.5, 115.8, 99.9, 90.3, 81.4, 55.3 |

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. nih.govlibretexts.org For a substituted this compound congener with protons on an adjacent aromatic ring, COSY would reveal cross-peaks between neighboring protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. uni.lulibretexts.org It is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons. For this compound, an HSQC spectrum would show a correlation between the ethynyl proton and its corresponding carbon, as well as correlations for each C-H bond on the thiazole ring.

Together, these 2D NMR techniques provide an unambiguous assignment of all proton and carbon signals and confirm the proposed structure of this compound and its congeners.

For fluorinated congeners of this compound, 19F NMR spectroscopy is a vital analytical tool. acs.orgnih.gov The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range, which makes it an excellent probe for molecular structure and electronic environment.

The chemical shift of a fluorine atom is highly sensitive to its electronic surroundings. For example, in 3-((2-chlorothiazol-4-yl)ethynyl)-5-fluorobenzonitrile, the fluorine atom on the benzonitrile (B105546) ring exhibits a singlet at approximately δ -109.12 ppm. pleiades.online The precise chemical shift and any observed couplings (e.g., 1H-19F or 13C-19F) provide valuable information for structural confirmation.

Table 2: 19F NMR Chemical Shift Data for Selected Fluorinated this compound Congeners in CDCl3

| Compound | 19F NMR (δ, ppm) |

|---|---|

| 3-((2-Aminothiazol)-4-ethynyl)-5-fluorobenzonitrile pleiades.online | -109.18 (s, 1F) |

| 3-((2-Chlorothiazol-4-yl)ethynyl)-5-fluorobenzonitrile pleiades.online | -109.12 (s, 1F) |

| 3-((2-Iodothiazol)-4-ethynyl)-5-fluorobenzonitrile pleiades.online | -108.7 (s, 1F) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups.

For this compound, the most prominent features in the IR spectrum are associated with the ethynyl group. A sharp, intense absorption corresponding to the terminal alkyne C-H stretch is expected around 3300 cm-1. The C≡C triple bond stretch typically appears as a sharp, though sometimes weak, absorption in the region of 2100-2260 cm-1.

The vibrations of the thiazole ring, including C=N, C=C, and C-S stretching modes, give rise to a series of characteristic bands in the fingerprint region (below 1600 cm-1). These bands can be complex due to vibrational coupling within the ring system.

Raman spectroscopy, which relies on changes in polarizability during a vibration, is also highly effective for observing the C≡C triple bond stretch, which is often more intense in the Raman spectrum than in the IR spectrum due to the symmetric nature of the vibration.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Ethynyl | ≡C-H Stretch | ~3300 |

| Ethynyl | C≡C Stretch | 2100 - 2260 |

| Thiazole Ring | C=N/C=C Stretches | 1600 - 1400 |

| Thiazole Ring | Ring Vibrations | Fingerprint Region (<1400) |

| Thiazole Ring | C-S Stretch | ~750-650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M+•) peak corresponding to its molecular weight. The fragmentation of thiazole derivatives under EI conditions often involves cleavage of the ring. Common fragmentation pathways include the loss of small, stable molecules or radicals.

For this compound, potential fragmentation pathways could include:

Cleavage of the thiazole ring to lose HCN or HCSN.

Loss of the ethynyl group or a hydrogen atom from the ethynyl group.

Rearrangement reactions followed by fragmentation.

The exact fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the compound and to distinguish it from its isomers.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. pleiades.online This precision allows for the determination of the elemental composition of the molecule and its fragments, which is a critical step in the definitive identification of a newly synthesized compound.

For example, by comparing the experimentally measured exact mass to the calculated mass for a proposed molecular formula, it is possible to confirm the elemental composition with a high degree of confidence. This is particularly important for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Selected this compound Congeners

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole pleiades.online | C8H10ClNSSi | 217.0070 | 217.0067 |

| 3-((2-Chlorothiazol-4-yl)ethynyl)-5-fluorobenzonitrile pleiades.online | C12H4ClFN2S | 262.9849 | 262.9844 |

| 2-Iodo-4-((3-methoxyphenyl)ethynyl)thiazole pleiades.online | C12H8INOS | 341.9450 | 341.9449 |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), researchers can confirm the stoichiometric composition of a molecule. For novel heterocyclic compounds, this step is crucial for validating their structure and purity. researchgate.netsciencepublishinggroup.com

The molecular formula for this compound is C₅H₃NS. uni.lu Based on this formula, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimental results from automated CHNS analyzers are compared. For a newly synthesized batch of this compound, the experimental values are expected to align closely with the calculated percentages, typically within a ±0.4% margin, to confirm its purity and assigned structure. acs.org

While specific experimental data for this compound is not detailed in the surveyed literature, the analysis of its derivatives is common practice. For instance, various studies on complex thiazole derivatives report using elemental analysis to confirm the successful synthesis and purity of the final products. mdpi.commdpi.com

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 55.07% |

| Hydrogen (H) | 1.008 | 3 | 3.024 | 2.77% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 12.84% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 29.39% |

| Total | 109.146 | 100.00% |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional structure of a molecule in the solid state. This powerful technique provides precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles. Furthermore, it reveals the supramolecular architecture, which is how molecules pack together in the crystal lattice, stabilized by various non-covalent interactions such as hydrogen bonds and π–π stacking. tandfonline.com

For this compound, an X-ray crystal structure would confirm the planarity of the 1,2-thiazole ring and the linear geometry of the ethynyl substituent. Although specific crystallographic data for the parent this compound are not available in the reviewed literature, extensive crystallographic studies have been performed on its derivatives. These studies are crucial for understanding structure-property relationships. tandfonline.commdpi.com

The table below presents typical crystallographic data that would be obtained from such an analysis, illustrated with data for a related heterocyclic compound as a reference, since specific data for this compound is not available.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₉N₃O |

| Formula weight | 199.21 |

| Temperature (K) | 296.15 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.8975(2) |

| b (Å) | 11.6546(4) |

| c (Å) | 11.0648(3) |

| β (°) | 105.212(2) |

| Volume (ų) | 982.74(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.346 |

Data sourced from a study on 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, a different ethynyl-containing heterocyclic compound, to illustrate typical parameters.

Computational Chemistry and Theoretical Investigations of 4 Ethynyl 1,2 Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. nih.gov For 4-ethynyl-1,2-thiazole, DFT calculations are instrumental in understanding its electronic behavior and predicting its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic transitions. mdpi.comresearchgate.net In thiazole (B1198619) derivatives, the HOMO and LUMO are typically π-orbitals distributed over the heterocyclic ring and any conjugated substituents. mdpi.comnih.gov For this compound, the HOMO is expected to be localized over the thiazole ring and the ethynyl (B1212043) group, while the LUMO will also be distributed across this π-system.

The HOMO-LUMO gap can be tailored by introducing electron-donating or electron-withdrawing groups. Electron-donating groups tend to increase the energy of the frontier orbitals, while electron-withdrawing groups lower them. researchgate.net The ethynyl group at the 4-position of the 1,2-thiazole ring is expected to influence the electronic properties and the magnitude of the band gap.

Table 1: Representative Frontier Molecular Orbital Energies and Band Gaps for Thiazole Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate | -5.3582 | -0.8765 | 4.4818 |

| (Z)-ethyl 2-cyano-2-(5-((E)-3-(dimethylamino)acryloyl)-3-phenylthiazol-2(3H)-ylidene)acetate | -5.3210 | -1.5715 | 3.7495 |

| Azo-thiazole Derivative 3a | -7.870 | -6.210 | 1.66 |

Note: The values in this table are for illustrative purposes and are derived from studies on different thiazole derivatives. nih.govnih.gov The actual values for this compound would require specific DFT calculations.

Geometry optimization is a computational procedure to find the minimum energy structure of a molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. DFT methods are widely used for accurate geometry optimizations. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. researchgate.net These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Comparing the computed vibrational frequencies with experimental IR data can help to confirm the structure of the synthesized compound and provide a detailed assignment of the vibrational modes. mdpi.com For this compound, key vibrational modes would include the C≡C stretch of the ethynyl group, C-H stretches, and the characteristic vibrations of the 1,2-thiazole ring.

The 1,2-thiazole ring is an aromatic heterocycle, characterized by significant π-electron delocalization, which contributes to its stability. wikipedia.orgmdpi.com The degree of aromaticity can be assessed using various computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA).

The presence of the ethynyl group at the 4-position can influence the electron delocalization within the thiazole ring. The ethynyl moiety is an electron-withdrawing group, which can affect the electron density distribution and potentially modulate the aromatic character of the ring. science.gov Computational studies can quantify these effects and provide a detailed picture of the electronic structure. The aromaticity of thiazole is generally considered to be greater than that of the corresponding oxazole. wikipedia.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment.

In the solid state, molecules of this compound will arrange themselves in a specific three-dimensional lattice, known as the crystal packing. This arrangement is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.org

In Silico Approaches in Medicinal Chemistry and Materials Science Applications

Computational methods are invaluable tools for predicting the behavior of molecules like this compound, guiding experimental work and accelerating the discovery of new applications. These techniques allow for the simulation of molecular interactions and properties, providing insights that are often difficult or costly to obtain through laboratory experiments alone.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this is crucial for understanding how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous thiazole derivatives provides a framework for its potential interactions. For instance, various thiazole derivatives have been synthesized and subjected to molecular docking studies to evaluate their potential as anticancer agents. In one such study, novel thiazole derivatives were docked against several key proteins involved in cancer progression, including epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). The results of these docking studies helped to rationalize the observed cytotoxic activity of the compounds against cancer cell lines.

Another area where thiazole derivatives have shown promise is in the inhibition of tubulin polymerization, a critical process in cell division and a target for cancer chemotherapy. Molecular docking studies of 2,4-disubstituted thiazole derivatives have been used to investigate their binding interactions within the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net These studies are crucial for identifying the key structural features required for potent inhibitory activity and for designing new, more effective tubulin polymerization inhibitors. nih.govresearchgate.net

Similarly, thiazole-containing compounds have been investigated as potential inhibitors for other therapeutic targets. For example, docking studies have been performed on thiazole derivatives against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, to assess their potential as antiviral agents. nih.gov These computational predictions of ligand-target interactions are instrumental in the early stages of drug discovery.

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative Class | Target Protein | Therapeutic Area | Key Findings from Docking |

| 2,4-disubstituted thiazoles | Tubulin | Anticancer | Identification of key binding interactions in the colchicine site. nih.govresearchgate.net |

| Substituted thiazoles | EGFR, CDK2 | Anticancer | Correlation between docking scores and cytotoxic activity. |

| Thiazole-based heterocycles | COVID-19 Main Protease (Mpro) | Antiviral | Prediction of binding affinities and interaction modes. nih.gov |

| Thiazole derivatives | Bacterial DNA Gyrase | Antibacterial | Elucidation of the mechanism of action and thermodynamic interactions. researchgate.net |

Prediction of Reactivity, Selectivity, and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions involving this compound. Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). This information is vital for understanding where the molecule is most likely to react.

The ethynyl group is a known reactive functional group, susceptible to various transformations such as cycloadditions, metal-catalyzed cross-coupling reactions, and nucleophilic additions. Computational models can predict the activation energies for these potential reaction pathways, thus guiding the choice of reaction conditions to achieve a desired product. For example, DFT calculations can help in understanding the regioselectivity of cycloaddition reactions involving the ethynyl moiety.

Virtual Screening and Lead Optimization Strategies for Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given a library of potential ligands, virtual screening can be used to prioritize the molecules that should be synthesized and tested in the laboratory.

For this compound, a virtual library of derivatives could be generated by computationally adding various substituents to the thiazole ring or modifying the ethynyl group. This virtual library could then be screened against the three-dimensional structure of a specific biological target. This approach has been successfully used for other classes of compounds, including thiazole derivatives, to identify novel inhibitors for various diseases. For example, a combinatorial virtual screening approach was used to identify 2,4-thiazolidinedione-based molecules as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), both of which are involved in inflammation.

Once a "hit" compound is identified through virtual screening, lead optimization strategies come into play. This process involves the iterative design and evaluation of new analogs to improve properties such as potency, selectivity, and pharmacokinetic profiles. Computational tools are central to this process. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of the derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards more promising candidates. The preclinical lead optimization of a 1,2,4-triazole-based tankyrase inhibitor provides a successful example of this structure-guided approach. acs.org

Research in Materials Science and Optoelectronic Applications of Ethynyl Thiazole Systems

Design and Synthesis of 4-Ethynyl-1,2-thiazole-Based Organic Semiconductors and Polymers

The synthesis of well-defined π-conjugated organic compounds based on the thiazole (B1198619) moiety presents a considerable synthetic challenge. However, the development of such materials is crucial for advancing organic electronics. The incorporation of the thiazole unit into organic semiconductors is of particular interest due to its structural similarity to the more common thiophene (B33073) building block, allowing for the tuning of optoelectronic properties without significant structural disruption.

Development of Thiazole-Containing Polymers for Organic Electronics

The design of conjugated polymers with advanced properties is a significant focus in the development of organic electronics. Thiazole, being electron-deficient, is an attractive alternative to thiophene for constructing conjugated polymers. This is because thiazole can lead to deeper-lying Lowest Unoccupied Molecular Orbital (LUMO) levels, high polymeric backbone coplanarity, and increased film crystallinity, which in turn improves the n-type performance of the corresponding polymers in various organic electronic devices.

Ladder-type thiazole-fused S,N-heteroacenes with extended π-conjugation have been synthesized and characterized. These structures, such as those with six (SN6-Tz) and nine (SN9-Tz) fused aromatic rings, are created from acceptor-donor building blocks that are then polymerized into ladder homopolymers and copolymerized with units like diketopyrrolopyrrole to form step-ladder copolymers. These polymers exhibit good molecular weights and excellent thermal properties. The synthesis of a novel thiadiazolo[3,4-c]pyridine] based donor-acceptor (D-A) copolymer, PTBDTPT, was achieved through a Stille polymerization reaction, demonstrating the versatility of thiazole-containing polymers.

The synthesis of thiazole-containing polymers often involves cross-coupling reactions. For instance, a polymer named PSZ was prepared via a traditional Stille coupling reaction between BDT-Sn and 4-methyl thiazole-bromine (Sz-Br). Palladium-catalyzed cross-coupling reactions, such as the Sonogashira cross-coupling, have also been employed to synthesize donor aryl alkynyl substituted thiazole derivatives.

Applications in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

Thiazole-based materials have shown significant promise in organic electronic devices. The electron-deficient nature of the thiazole ring makes it a valuable component in materials for both organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

In the realm of Organic Photovoltaics (OPVs) , thiazole and its fused heterocycles have been widely used to construct photovoltaic materials, particularly conjugated polymers. These materials often exhibit suitable energy levels, optimized molecular aggregation, and active layer morphology, leading to excellent photovoltaic performance. For instance, a novel wide-bandgap conjugated polymer based on alkylphenyl-substituted benzo[1,2-b:4,5-b']dithiophene and thiazolo[5,4-d]thiazole (B1587360) was designed for non-fullerene polymer solar cells. The use of thiazole units can help in designing donors with deep Highest Occupied Molecular Orbital (HOMO) levels, which is a key strategy for increasing the open-circuit voltage (Voc) of solar cells. Copolymers based on benzodithiophene (BDT) and thieno[3,4-b]thiophene (B1596311) (TT) units have achieved power conversion efficiencies (PCEs) of up to

Advanced Materials Incorporating the this compound Moiety

The unique molecular architecture of this compound, which combines an electron-deficient aromatic thiazole ring with a rigid and reactive ethynyl (B1212043) group, makes it a highly valuable building block for the creation of advanced organic materials. Its incorporation into macromolecular structures allows for the development of materials with tailored electronic and optical properties, finding potential applications in the field of materials science and optoelectronics.

Integration into Conductive Polymers and Light-Emitting Diodes (LEDs)

The rigid, linear structure of the ethynyl group, coupled with the electronic characteristics of the thiazole ring, positions this compound as a promising monomer for the synthesis of π-conjugated polymers. These polymers are the active components in a variety of organic electronic devices, including conductive polymers and Organic Light-Emitting Diodes (OLEDs).

The integration of the this compound moiety into polymeric systems is primarily achieved through the reactivity of its terminal alkyne. This functional group is amenable to various polymerization reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Sonogashira coupling. beilstein-journals.org This method allows for the creation of poly(arylene ethynylene)s (PAEs), a class of polymers known for their processability and interesting photophysical properties. beilstein-journals.org In this context, this compound can be copolymerized with a variety of dihaloaromatic or dihaloheterocyclic comonomers, enabling the synthesis of a wide range of polymers with diverse structures and properties.

Theoretical studies on related ethynyl-heterocycle systems provide insight into the advantages of incorporating the ethynyl linkage. For instance, a comparative study on 2,5-diphenyl-1,3,4-thiadiazole (B72002) and its ethynyl-bridged analogue, 2,5-bis(phenylethynyl)-1,3,4-thiadiazole, demonstrated that the ethynyl group enhances the planarity of the molecule and significantly reduces the HOMO-LUMO gap. researchgate.net This reduction in the energy gap is a critical factor for improving electrical conductivity in organic materials. researchgate.net These findings suggest that polymers incorporating the this compound unit would likely benefit from enhanced charge transport properties due to increased intermolecular interactions and a more delocalized electronic structure.

In the realm of OLEDs, thiazole-based polymers have already demonstrated their potential. For example, regioregular poly(4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl)s have been successfully employed as the emissive layer in electroluminescent devices, showcasing the capability of the thiazole moiety to support light emission. acs.org The introduction of the ethynyl group into such polymer backbones offers a strategy to further tune the emission color and improve device performance. The rigidity of the ethynyl group can help to reduce non-radiative decay pathways, potentially leading to higher photoluminescence quantum yields.

The general structure of a conductive polymer derived from this compound could involve alternating thiazole and aryl units, as depicted in the table below.

| Polymer Backbone Structure | Potential Properties | Rationale |

| Alternating this compound and phenylene units | Enhanced planarity, smaller bandgap, potential for high charge carrier mobility. | The ethynyl linker promotes planarity, which facilitates π-stacking and intermolecular charge hopping. researchgate.net |

| Copolymers with electron-rich units (e.g., thiophene) | Tunable emission from the blue to the red region of the spectrum for OLED applications. | Creates a donor-acceptor architecture along the polymer chain, which is a key design principle for tuning optoelectronic properties. researchgate.net |

| Copolymers with electron-deficient units (e.g., benzothiadiazole) | Development of n-type or ambipolar materials for organic field-effect transistors (OFETs) and all-polymer solar cells. | The combination of two different electron-accepting units can lower both HOMO and LUMO energy levels. rsc.org |

Medicinal Chemistry and Biological Activity Research on 4 Ethynyl 1,2 Thiazole Derivatives

Anticancer Research and Target Inhibition Studies

Derivatives of 4-ethynyl-1,2-thiazole have emerged as a focal point in anticancer research due to their diverse mechanisms of action, including the inhibition of tubulin polymerization, induction of ferroptosis by targeting specific enzymes, and their development through rational design as novel cytotoxic agents. nih.govnih.gov

Inhibition of Tubulin Polymerization

Tubulin, a crucial protein in the formation of microtubules, is a well-established target for anticancer drugs. nih.gov The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Certain this compound derivatives have been investigated for their ability to inhibit tubulin polymerization. While direct studies on this compound are limited, research on related thiazole-containing compounds provides a strong rationale for this approach. For instance, various thiazole (B1198619) derivatives have demonstrated potent tubulin polymerization inhibitory activity. nih.gov This suggests that the this compound scaffold can be optimized to interact with the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule formation and exhibiting cytotoxic effects against cancer cells.

Targeting Specific Enzymes (e.g., GPX4) for Ferroptosis Induction

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. nih.gov Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death, making it an attractive target for cancer therapy. nih.govresearchgate.net

Recent studies have highlighted the potential of 2-ethynylthiazole-4-carboxamide (B13950179) derivatives as potent and selective GPX4 inhibitors. Through electrophilic warhead screening and structure-based optimization, a novel GPX4 inhibitor, (R)-9i, was developed. This compound demonstrated remarkable cytotoxicity against HT1080 cancer cells with an IC₅₀ value of 0.0003 μM and a high ferroptosis selectivity index of 24933. nih.gov The cellular thermal shift assay (CETSA) confirmed that (R)-9i stabilizes GPX4, and it exhibited a strong binding affinity with a KD of 20.4 nM. nih.gov Furthermore, (R)-9i displayed favorable pharmacokinetic properties and significantly inhibited tumor growth in a xenograft mouse model without observable toxicity. nih.gov This research underscores the potential of the ethynylthiazole scaffold in designing effective ferroptosis inducers for anticancer treatment. nih.govacs.org

Rational Design of Novel Cytotoxic Agents

The rational design of novel cytotoxic agents based on the this compound scaffold involves leveraging structure-activity relationships (SAR) to enhance potency and selectivity. nih.govnih.gov The thiazole nucleus itself is a versatile building block found in numerous anticancer agents. nih.govresearchgate.netnih.gov

Researchers have synthesized and evaluated various thiazole derivatives, revealing that substitutions on the thiazole ring can significantly influence their cytotoxic activity. mdpi.comresearchgate.net For example, a study on a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed that compound 4c was the most active derivative against MCF-7 and HepG2 cancer cell lines, with IC₅₀ values of 2.57 ± 0.16 and 7.26 ± 0.44 µM, respectively. mdpi.comresearchgate.net This compound also demonstrated inhibitory activity against VEGFR-2. mdpi.comresearchgate.net Another study on 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives found that compounds 4c , 4d , and 8c exhibited potent growth inhibition against HCT-116 and HT-29 cancer cell lines. nih.gov

The combination of the thiazole moiety with other pharmacophores, such as phthalimide (B116566), has also been explored. Compound 3d , containing two phthalimide moieties attached to a thiadiazole ring, showed significant cytotoxic activity against the HeLa cell line with an IC₅₀ value of 29 μM. nih.gov These findings highlight the importance of rational design in developing potent and selective this compound-based anticancer agents.

Anti-inflammatory and Other Pharmacological Activities of this compound Compounds

Beyond their anticancer properties, this compound derivatives have been investigated for their anti-inflammatory and other pharmacological activities. nih.govrasayanjournal.co.inekb.eg

Modulation of Inflammatory Mediators and Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Thiazole derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory mediators and pathways. researchgate.net

A study on a series of ethynylthiazoles synthesized via the Sonogashira cross-coupling reaction identified four compounds with good in vivo anti-inflammatory activity. researchgate.net Two of these compounds also inhibited soybean lipoxygenase, an enzyme involved in the inflammatory cascade. researchgate.net Further research on thiazole derivatives has demonstrated their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators. researchgate.net For instance, the thiazole derivatives CX-32 and CX-35 were found to inhibit prostaglandin (B15479496) production in LPS-stimulated RAW 264.7 cells, suggesting a mechanism involving specific COX-2 inhibition. researchgate.net

Exploration of Diverse Biological Targets for Therapeutic Intervention

The versatility of the thiazole scaffold allows for its interaction with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.gov Thiazole-containing compounds have been reported to exhibit antimicrobial, antiviral, antidiabetic, and antioxidant properties, among others. researchgate.netmdpi.com

The exploration of diverse biological targets for therapeutic intervention is an active area of research. For example, some thiazole derivatives have been identified as monoamine oxidase (MAO) inhibitors, which have implications for neurological disorders. researchgate.net The ability of the thiazole ring to be functionalized at various positions allows for the generation of large libraries of compounds for screening against different biological targets, facilitating the discovery of new therapeutic agents for a wide range of diseases.

Therapeutic Potential and Drug Discovery Implications of the this compound Scaffold

The intersection of the thiazole nucleus and an ethynyl (B1212043) group at the 4-position creates the this compound scaffold, a structure with significant potential in medicinal chemistry. This framework combines the established pharmacological advantages of the thiazole ring with the unique chemical reactivity and linear geometry of the alkyne functional group, opening new avenues for designing targeted therapeutic agents.

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. kuey.netnih.gov It is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.netnih.gov This designation stems from its frequent appearance in a multitude of natural products and synthetic molecules that exhibit a wide array of pharmacological activities. researchgate.netresearchgate.netbohrium.com The structural and electronic properties of the thiazole ring—including its aromaticity, ability to participate in hydrogen bonding, and capacity to serve as a bioisosteric replacement for other functional groups—contribute to its success in drug design. kuey.netnih.gov

The versatility of the thiazole nucleus is demonstrated by its presence in over 18 FDA-approved drugs. nih.govfabad.org.trnih.gov These drugs span a vast range of therapeutic categories, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antipsychotic agents. researchgate.netfabad.org.trnih.govsysrevpharm.org For instance, sulfathiazole (B1682510) is a well-known antimicrobial drug, dasatinib (B193332) is an anticancer agent, and ritonavir (B1064) is an anti-HIV drug, all of which feature the thiazole core. bohrium.comnih.govjetir.org The ability to readily functionalize the thiazole ring at multiple positions allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates, thereby optimizing their biological activity and safety profiles. kuey.netbohrium.com This inherent adaptability makes the thiazole scaffold a cornerstone in the development of novel therapeutic agents. bohrium.comnih.gov

The introduction of an ethynyl group onto the thiazole scaffold, specifically creating ethynyl-thiazole derivatives, has emerged as a promising strategy in drug discovery. This modification can significantly influence a molecule's binding affinity, selectivity, and mechanism of action. The ethynyl group can act as a reactive "warhead" for covalent inhibition or as a rigid linker to orient other functional groups for optimal interaction with a biological target.

A notable example of the optimization and therapeutic application of this scaffold is in the development of novel inhibitors for Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of regulated cell death. acs.orgacs.org Researchers have identified the 2-ethynylthiazole (B51339) moiety as an effective warhead for targeting GPX4. acs.org In a comprehensive structure-activity relationship (SAR) study, various ferrocenyl complexes were synthesized and evaluated as ferroptosis inducers. acs.org

The study revealed that incorporating a 2-ethynylthiazole warhead into certain ferrocenyl derivatives significantly enhanced their anticancer activity. acs.org For example, while some initial ferrocene-based compounds showed little to no effect, the introduction of the 2-ethynylthiazole group led to compounds with potent GPX4 inhibition and superior cytotoxicity in cancer cell lines like HT1080 and OS-RC-2. acs.org This highlights that the combination of the ethynyl-thiazole warhead with a suitable lipophilic fragment is critical for effective GPX4 targeting. acs.org

The binding mode analysis from these studies showed that the ethynyl group of the thiazole moiety forms a covalent bond with the catalytic selenocysteine (B57510) residue in the active site of GPX4. acs.org Simultaneously, the thiazole ring itself contributes to the binding affinity through interactions such as π-π stacking with tryptophan residues (Trp136) and hydrogen bonding, which further stabilize the inhibitor-enzyme complex. acs.org

The table below summarizes the impact of the ethynyl-thiazole moiety on the biological activity of selected compounds from a study on GPX4 inhibitors. acs.org

| Compound ID | Scaffold/Warhead | Target Cell Line | IC₅₀ (µM) | Key Finding |

| ML210-Fc | Ferrocene / Nitroisoxazole | HT1080 | > 30 | Low antiproliferative potency. acs.org |

| III-9 | Ferrocene / 2-Ethynylthiazole | HT1080 | Not specified, but superior to ML210-Fc | Integration of 2-ethynylthiazole significantly improved potency. acs.org |

| ML210 | Organic / Nitroisoxazole | OS-RC-2 | ~0.13-0.26 (estimated from data) | Parent compound with moderate potency. acs.org |

| ML210-ansaFc (III-13) | researchgate.net-Ferrocenophane / Ethynyl Thiazole | OS-RC-2 | 0.064 | 2- to 4-fold increase in potency compared to ML210. acs.org |

| III-16 | 2-Aza- researchgate.net-ferrocenophane / Ethynyl Thiazole | OS-RC-2 | 0.039 | Most potent compound, demonstrating the benefit of scaffold optimization. acs.org |

These findings underscore the strategic value of the ethynyl-thiazole scaffold. By systematically modifying the components attached to this core, researchers can achieve significant enhancements in pharmacological profiles, leading to the development of highly potent and selective therapeutic candidates. acs.orgacs.org The success in targeting GPX4 suggests that the this compound scaffold and its isomers hold considerable promise for future drug discovery efforts against various diseases.

Future Directions and Emerging Research Avenues for 4 Ethynyl 1,2 Thiazole

The unique structural attributes of 4-ethynyl-1,2-thiazole, which combine the reactivity of a terminal alkyne with the distinct electronic properties of the 1,2-thiazole ring, position it as a versatile building block for future scientific exploration. Emerging research is poised to capitalize on these features, paving the way for novel applications in synthesis, materials science, and medicine.

Q & A

Q. What are the established synthetic routes for 4-ethynyl-1,2-thiazole and its brominated derivatives?

The synthesis of this compound typically involves bromination of the parent thiazole structure. For example, 3-bromo-4-ethynyl-1,2-thiazole is synthesized by reacting this compound with bromine in dichloromethane at room temperature, monitored via thin-layer chromatography (TLC) . Microwave-assisted synthesis or refluxing under acidic conditions can improve reaction efficiency and yield . Key steps include functionalizing the ethynyl group and optimizing bromination conditions to avoid over-substitution.

Q. How is the structural integrity of this compound derivatives validated?

Characterization employs spectroscopic techniques:

- NMR (¹H/¹³C) confirms substituent positions and purity.

- IR spectroscopy identifies functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹) .

- Mass spectrometry verifies molecular weight (e.g., C₅H₃BrN₂S for 3-bromo-4-ethynyl-1,2-thiazole, MW ≈ 203.06 g/mol) .

- X-ray crystallography (if applicable) resolves 3D configurations .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives?